molecular formula C19H16ClNO2 B1452027 2-(3-Methoxyphenyl)-7,8-dimethylquinoline-4-carbonyl chloride CAS No. 1160261-30-2

2-(3-Methoxyphenyl)-7,8-dimethylquinoline-4-carbonyl chloride

Cat. No.: B1452027
CAS No.: 1160261-30-2
M. Wt: 325.8 g/mol
InChI Key: HMOAKRWTPAMKBZ-UHFFFAOYSA-N
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Description

2-(3-Methoxyphenyl)-7,8-dimethylquinoline-4-carbonyl chloride (CAS: 1160261-30-2) is a quinoline derivative functionalized with a 3-methoxyphenyl group at the 2-position, methyl groups at the 7- and 8-positions, and a reactive carbonyl chloride at the 4-position. This compound is used as a key intermediate in synthesizing amides, polymers, and bioactive molecules. Its molecular formula is C₁₉H₁₆ClNO₂, with a molecular weight of 325.79 g/mol, and it is available at 95% purity (QY-5252, Combi-Blocks) .

Properties

IUPAC Name

2-(3-methoxyphenyl)-7,8-dimethylquinoline-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClNO2/c1-11-7-8-15-16(19(20)22)10-17(21-18(15)12(11)2)13-5-4-6-14(9-13)23-3/h4-10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMOAKRWTPAMKBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)C(=CC(=N2)C3=CC(=CC=C3)OC)C(=O)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

2-(3-Methoxyphenyl)-7,8-dimethylquinoline-4-carbonyl chloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative stress pathways, potentially inhibiting or activating specific proteins that regulate cellular redox states. These interactions can influence the overall biochemical environment within cells, affecting processes such as signal transduction and metabolic regulation.

Cellular Effects

The effects of this compound on different cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell lines, this compound can modulate the activity of key signaling molecules, leading to altered gene expression patterns and metabolic fluxes. These changes can impact cell proliferation, differentiation, and apoptosis, highlighting the compound’s potential as a tool for studying cellular dynamics.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced cellular function and protection against oxidative stress. At higher doses, it can induce toxic or adverse effects, including cellular damage and disruption of normal physiological processes. These dosage-dependent effects highlight the importance of careful dosage optimization in experimental settings.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, this compound can modulate the activity of enzymes involved in the synthesis and degradation of key metabolites, thereby influencing the overall metabolic state of cells. These interactions can have downstream effects on cellular energy production and biosynthetic processes.

Biological Activity

2-(3-Methoxyphenyl)-7,8-dimethylquinoline-4-carbonyl chloride is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C19H16ClNO2, and its structure includes a quinoline core with methoxy and dimethyl substitutions. These modifications are believed to enhance its biological activity compared to other quinoline derivatives.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity against various bacterial strains. The compound has been evaluated for its efficacy against Gram-positive and Gram-negative bacteria, showing promising results in inhibiting bacterial growth.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. It has demonstrated cytotoxic effects on several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism of action appears to involve apoptosis induction and cell cycle arrest.

Case Study: MCF-7 Cell Line

A study conducted by researchers assessed the cytotoxic effects of the compound on MCF-7 cells. The results indicated a significant reduction in cell viability at concentrations above 50 µM, with IC50 values estimated around 40 µM.

Concentration (µM) Cell Viability (%)
0100
1090
2575
5050
10020

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells.

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cell proliferation and survival, such as cyclooxygenase (COX) enzymes.
  • Receptor Interaction : It could bind to various receptors, modulating their activity and influencing downstream signaling pathways associated with cancer progression.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar quinoline derivatives:

Compound Name Molecular Formula Key Features
2-(3-Methoxyphenyl)-6-methylquinoline-4-carboxylic acidC18H15NO3Lacks dimethyl substitution; different activity profile
2-(3-Ethoxyphenyl)-7,8-dimethylquinoline-4-carbonyl chlorideC19H18ClNO2Ethoxy group may influence solubility and activity

Future Research Directions

Given the promising biological activities observed, further research is warranted to explore the following areas:

  • In Vivo Studies : To evaluate the therapeutic potential in animal models.
  • Mechanistic Studies : To elucidate the precise molecular pathways involved in its anticancer and antimicrobial effects.
  • Structural Optimization : To enhance potency and selectivity through chemical modifications.

Scientific Research Applications

Medicinal Chemistry Applications

Quinoline derivatives are well-known for their biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. The specific compound has been investigated for its potential as an antitubercular agent . Research indicates that modifications to the quinoline structure can enhance its efficacy against Mycobacterium tuberculosis.

Case Study: Antitubercular Activity

A study synthesized several 2-arylquinoline derivatives and evaluated their activity against Mycobacterium tuberculosis. The findings revealed that certain modifications to the quinoline ring significantly improved inhibitory effects on the bacteria. For instance, derivatives with specific alkyl and aryl substitutions exhibited enhanced activity in vitro, indicating the importance of structural modifications in developing effective antitubercular agents .

Organic Synthesis

2-(3-Methoxyphenyl)-7,8-dimethylquinoline-4-carbonyl chloride serves as an important intermediate in organic synthesis. Its reactivity allows it to participate in various coupling reactions and transformations.

Table 1: Synthetic Reactions Involving this compound

Reaction TypeConditionsProducts
Nucleophilic SubstitutionBase-catalyzed reactionAmine derivatives
Coupling ReactionsPalladium-catalyzed cross-couplingBiaryl compounds
ReductionLithium aluminum hydride (LAH)Alcohol derivatives

Material Science

The compound's unique structure also positions it as a candidate for developing new materials. Its derivatives have been explored for use in organic light-emitting diodes (OLEDs) due to their photophysical properties.

Case Study: OLED Applications

Research has shown that quinoline-based compounds can be utilized in OLEDs due to their ability to emit light efficiently. The incorporation of this compound into OLED formulations has demonstrated promising results in terms of brightness and stability .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position Variations in Methoxyphenyl Derivatives

2-(4-Methoxyphenyl)-6,8-dimethylquinoline-4-carbonyl Chloride (CAS: 1160262-84-9)
  • Structural Difference : Methoxy group at the para position (4-methoxyphenyl) instead of meta (3-methoxyphenyl).
  • Availability: Listed by Combi-Blocks (QY-7841) at 95% purity, with molecular formula C₁₉H₁₆ClNO₂ (identical to the target compound) .
2-(2-Methoxyphenyl)-6-methylquinoline-4-carbonyl Chloride (CAS: 1160253-73-5)
  • Structural Difference : Methoxy group at the ortho position (2-methoxyphenyl) and a single methyl group at the 6-position.
  • Properties : Steric hindrance from the ortho-methoxy group may reduce accessibility of the carbonyl chloride for reactions.
  • Availability : 95% purity (QY-9321, Combi-Blocks) .

Variations in Alkyl Substituents on the Quinoline Core

2-(3-Ethoxyphenyl)-7,8-dimethylquinoline-4-carbonyl Chloride (sc-334822)
  • Structural Difference : Ethoxy group replaces methoxy at the 3-position.
  • Properties : The ethoxy group’s larger size and increased lipophilicity may enhance membrane permeability but reduce solubility in polar solvents.
  • Availability: Sold by Santa Cruz Biotechnology at $150/100 mg .
2-(4-Ethylphenyl)-7,8-dimethylquinoline-4-carbonyl Chloride
  • Structural Difference : Ethyl group replaces methoxy at the phenyl ring.
  • Availability : Discontinued (CymitQuimica) .

Heterocyclic and Functional Group Modifications

7-Chloro-2-(3-isobutoxyphenyl)-8-methylquinoline-4-carbonyl Chloride (sc-337314)
  • Structural Difference : Chlorine at the 7-position and isobutoxy group at the 3-position.
  • Properties : The electron-withdrawing chlorine may increase electrophilicity of the carbonyl chloride, accelerating amidation reactions.
  • Availability: $150/100 mg (Santa Cruz Biotechnology) .
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide (Compound 6)
  • Structural Difference: Acetamide core instead of quinoline, but retains the 3-methoxyphenyl group.

Key Data Tables

Table 1: Structural and Commercial Comparison

Compound Name CAS Molecular Formula Purity Price/Availability Key Feature
2-(3-Methoxyphenyl)-7,8-dimethylquinoline-4-carbonyl chloride 1160261-30-2 C₁₉H₁₆ClNO₂ 95% Available (Combi-Blocks) Meta-methoxy, 7,8-dimethyl
2-(4-Methoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride 1160262-84-9 C₁₉H₁₆ClNO₂ 95% Available (Combi-Blocks) Para-methoxy, 6,8-dimethyl
2-(3-Ethoxyphenyl)-7,8-dimethylquinoline-4-carbonyl chloride N/A C₂₀H₁₈ClNO₂ N/A $150/100 mg (Santa Cruz) Ethoxy substitution
2-(4-Ethylphenyl)-7,8-dimethylquinoline-4-carbonyl chloride N/A C₂₀H₁₈ClNO N/A Discontinued Non-polar ethyl group

Table 2: Substituent Effects on Reactivity

Substituent Position Electronic Effect Steric Effect Example Compound
3-Methoxyphenyl (meta) Moderate electron-donating Low Target compound
4-Methoxyphenyl (para) Strong conjugation Low QY-7841
2-Methoxyphenyl (ortho) Electron-donating High QY-9321
3-Ethoxyphenyl Increased lipophilicity Moderate sc-334822

Preparation Methods

Synthesis of Quinoline-4-carboxylic Acid Precursor

The quinoline core with the desired substitutions is commonly constructed via Friedländer synthesis , which involves the condensation of an o-aminoaryl ketone with a suitable carbonyl compound under acidic or basic conditions. This method efficiently forms the quinoline ring system with control over substitution patterns.

For example, 2-(3-methoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid has been synthesized by this approach, which is closely related to the target compound but differs slightly in methyl substitution positions (6,8 vs. 7,8).

Alternative synthetic routes include:

  • Modified Skraup-type reactions : Epoxides treated with aromatic anilines under Lewis acid catalysis to form substituted quinolines under mild conditions.
  • Pfitzinger condensation : Utilized for quinoline analogues, involving condensation of isatin derivatives with ketones or aldehydes, sometimes followed by Suzuki coupling to introduce aryl substituents.

Conversion to Acyl Chloride

The carboxylic acid intermediate is converted to the corresponding acyl chloride using reagents such as:

This step is typically performed under anhydrous conditions to avoid hydrolysis and to ensure high yield of the acid chloride. The reaction proceeds via nucleophilic substitution of the hydroxyl group of the acid by chloride.

Detailed Preparation Procedure

Based on literature and chemical supplier data, the preparation of this compound can be outlined as follows:

Step Description Conditions Notes
1 Synthesis of 2-(3-Methoxyphenyl)-7,8-dimethylquinoline-4-carboxylic acid Friedländer synthesis: Condensation of o-aminoaryl ketone with 3-methoxybenzaldehyde or equivalent under acidic/basic catalysis Reaction temperature 80–120°C, solvent: ethanol or acetic acid
2 Purification of quinoline-4-carboxylic acid intermediate Recrystallization or chromatography Ensures removal of side products
3 Conversion to acid chloride React acid with thionyl chloride or oxalyl chloride under reflux, inert atmosphere (N₂) Reaction time: 2–4 hours; solvent: dry dichloromethane or chloroform
4 Work-up and isolation Removal of excess reagents under reduced pressure; purification by vacuum distillation or recrystallization Product is moisture sensitive; store under inert atmosphere

Research Findings and Optimization

  • Microwave-assisted synthesis has been reported to accelerate the Friedländer reaction, improving yields and reducing reaction times.
  • Solvent-free conditions and green chemistry approaches have been explored to minimize environmental impact, though specific data for this compound are limited.
  • The presence of 7,8-dimethyl substitution influences electronic and steric properties, potentially affecting reaction kinetics during ring closure and acyl chloride formation.
  • Purity and stability of the acid chloride are critical due to its reactivity; thus, handling under dry, inert conditions is essential.

Comparative Data Table: Preparation Parameters

Parameter Typical Conditions Comments
Starting materials o-Aminoaryl ketone, 3-methoxybenzaldehyde Commercially available or synthesized
Friedländer reaction catalyst Acidic (HCl, AcOH) or basic (NaOH) Acidic conditions often preferred
Reaction temperature 80–120°C Microwave irradiation can reduce time
Solvent Ethanol, acetic acid, or solvent-free Solvent choice affects yield and purity
Acid chloride reagent Thionyl chloride or oxalyl chloride Excess reagent used to drive reaction
Reaction atmosphere Nitrogen or argon Prevents hydrolysis of acid chloride
Purification method Recrystallization, chromatography Ensures removal of impurities
Typical yield 60–85% (overall) Dependent on reaction optimization

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-(3-Methoxyphenyl)-7,8-dimethylquinoline-4-carbonyl chloride, and how can reaction yields be improved?

  • Methodological Answer : The synthesis of quinoline derivatives often involves multi-step protocols. For example, Pd-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) are effective for introducing aryl groups like the 3-methoxyphenyl moiety at the quinoline C2 position . Key steps include:

  • Intermediate preparation : Start with halogenated quinoline precursors (e.g., 4-chloroquinoline derivatives, as seen in CAS 4979-79-7 ).
  • Coupling conditions : Use PdCl₂(PPh₃)₂ or Pd(OAc)₂ with ligands like PCy₃ in polar aprotic solvents (DMF or THF) and a base (e.g., K₂CO₃) .
  • Yield optimization : Monitor reaction temperature (typically 80–110°C) and stoichiometry of boronic acid reagents. Post-synthetic modifications (e.g., hydrolysis to carboxylic acid followed by chlorination with SOCl₂) are critical for obtaining the carbonyl chloride.

Q. How can researchers validate the purity and structural integrity of this compound?

  • Methodological Answer :

  • Chromatography : Use silica-gel column chromatography with ethyl acetate/hexane gradients for purification .
  • Spectroscopic analysis :
  • ¹H/¹³C NMR : Confirm substitution patterns (e.g., methoxy group at C3-phenyl, methyl groups at C7/C8 quinoline).
  • IR spectroscopy : Detect carbonyl chloride (C=O stretch ~1750 cm⁻¹) and aromatic C-Cl bonds.
  • Melting point consistency : Compare observed mp with literature values (e.g., analogous compounds like 4-Chloro-2-phenylquinoline melt at 62–64°C ).

Q. What are the stability considerations for handling and storing this compound?

  • Methodological Answer :

  • Moisture sensitivity : Carbonyl chlorides hydrolyze readily; store under inert gas (N₂/Ar) in sealed, desiccated containers .
  • Thermal stability : Avoid prolonged exposure to temperatures >100°C.
  • Light sensitivity : Store in amber glassware to prevent photodegradation (common for methoxy-substituted aromatics) .

Advanced Research Questions

Q. How does the electronic environment of the 3-methoxyphenyl group influence reactivity in cross-coupling or nucleophilic substitution reactions?

  • Methodological Answer :

  • Electronic effects : The methoxy group is electron-donating via resonance, activating the phenyl ring for electrophilic substitution but potentially deactivating it in nucleophilic reactions. Computational studies (DFT) can map charge distribution to predict regioselectivity.
  • Experimental validation : Compare reactivity with non-methoxy analogs (e.g., 4-chlorophenyl derivatives) in Pd-catalyzed couplings. Monitor byproducts via LC-MS to identify competing pathways .

Q. What analytical techniques are most effective for resolving contradictions in spectral data (e.g., unexpected NMR shifts)?

  • Methodological Answer :

  • 2D NMR (COSY, HSQC, HMBC) : Resolve overlapping signals in crowded aromatic regions (common in dimethylquinoline scaffolds).
  • X-ray crystallography : Definitive structural confirmation if crystalline derivatives are obtainable.
  • Mass spectrometry (HRMS) : Verify molecular ion peaks and rule out impurities (e.g., residual solvents or chlorinated byproducts).

Q. How can researchers assess the compound’s potential as a precursor for bioactive molecules (e.g., kinase inhibitors)?

  • Methodological Answer :

  • Derivatization strategies : React the carbonyl chloride with amines to form amides (e.g., for protease inhibitor libraries).
  • In vitro assays : Screen for activity against target enzymes (e.g., tyrosine kinases) using fluorescence-based or radiometric assays.
  • SAR studies : Compare analogs with varying substituents (e.g., 7,8-dimethyl vs. unsubstituted quinoline) to identify critical pharmacophores .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
2-(3-Methoxyphenyl)-7,8-dimethylquinoline-4-carbonyl chloride
Reactant of Route 2
2-(3-Methoxyphenyl)-7,8-dimethylquinoline-4-carbonyl chloride

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